2-epi-Darunavir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

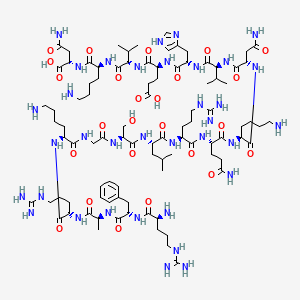

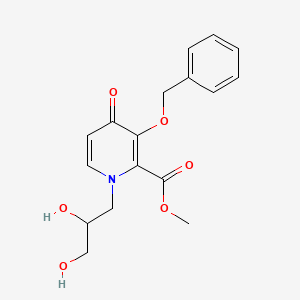

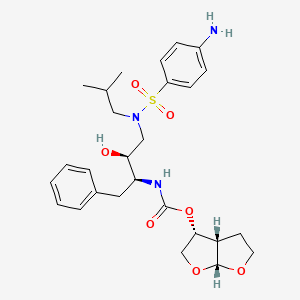

2-epi-Darunavir is a stereoisomer of Darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by inhibiting the HIV-1 protease enzyme, which is essential for the viral replication process . The “2-epi” prefix indicates a specific stereochemical configuration at the second carbon atom, which can influence the compound’s biological activity and pharmacokinetic properties.

Vorbereitungsmethoden

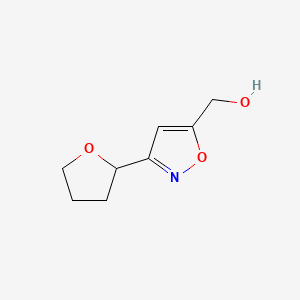

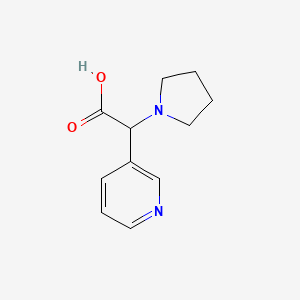

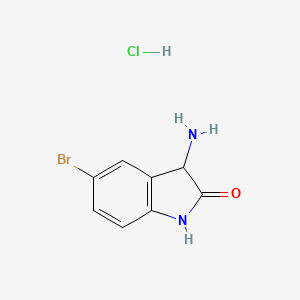

Synthetic Routes and Reaction Conditions: The synthesis of 2-epi-Darunavir involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups and stereochemical centers. The synthesis typically involves:

- Formation of the bicyclic core through cyclization reactions.

- Introduction of the sulfonamide group via sulfonylation reactions.

- Stereoselective reduction and protection/deprotection steps to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

- Use of high-yielding and scalable reactions.

- Implementation of continuous flow chemistry to enhance efficiency.

- Optimization of reaction conditions to minimize by-products and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions: 2-epi-Darunavir undergoes various chemical reactions, including:

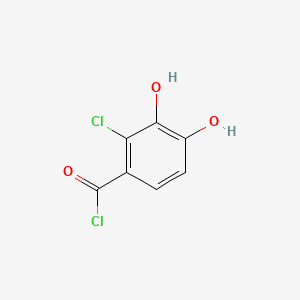

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Introduction of functional groups via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-epi-Darunavir has several scientific research applications, including:

Chemistry: Used as a model compound to study stereochemical effects on biological activity.

Biology: Investigated for its potential to inhibit other proteases beyond HIV-1 protease.

Industry: Utilized in the development of new antiretroviral therapies and drug formulations.

Wirkmechanismus

2-epi-Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme. The mechanism involves:

Binding to the active site: The compound binds to the dimeric active site of the protease enzyme, preventing the cleavage of viral precursor proteins.

Inhibition of dimerization: It also prevents the dimerization of the protease enzyme, which is essential for its catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Darunavir: The parent compound with a different stereochemical configuration.

Amprenavir: Another protease inhibitor with a similar mechanism of action.

Ritonavir: Often used in combination with Darunavir to enhance its bioavailability.

Uniqueness: 2-epi-Darunavir is unique due to its specific stereochemical configuration, which can influence its binding affinity and inhibitory activity. This makes it a valuable compound for studying the effects of stereochemistry on drug efficacy and resistance profiles .

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-WBAQKLHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850141-19-4 |

Source

|

| Record name | Darunavir, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.